(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane
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Overview
Description
(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane is a boron-containing compound characterized by its unique structure, which includes a hex-1-en-1-yl group and two 2,4,6-tri(propan-2-yl)phenyl groups attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane typically involves the reaction of hex-1-en-1-ylboronic acid with 2,4,6-tri(propan-2-yl)phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of boranes or borohydrides.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or alcohols, to form new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.
Substitution: Amines, alcohols; organic solvents; room temperature to reflux conditions.
Major Products Formed
Oxidation: Boronic acids, borates.
Reduction: Boranes, borohydrides.
Substitution: Various boron-containing derivatives depending on the nucleophile used.
Scientific Research Applications
(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron-containing compounds are used to target and destroy cancer cells.
Medicine: Explored for its role in drug delivery systems, where its unique structure allows for the encapsulation and targeted release of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics, which exhibit enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane involves its interaction with specific molecular targets and pathways. In the context of BNCT, the compound is taken up by cancer cells and, upon exposure to neutron radiation, undergoes nuclear reactions that produce high-energy particles. These particles cause localized damage to the cancer cells, leading to their destruction. The compound’s boron atom plays a crucial role in this process, as it captures neutrons and initiates the therapeutic reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in organic synthesis and as a building block for more complex molecules.
Tri(propan-2-yl)borane: Another boron compound with similar substituents but lacking the hex-1-en-1-yl group.
Hexylboronic Acid: Contains a hexyl group similar to the hex-1-en-1-yl group but with different reactivity and applications.
Uniqueness
(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane is unique due to its combination of a hex-1-en-1-yl group and two 2,4,6-tri(propan-2-yl)phenyl groups attached to a boron atom This structure imparts specific reactivity and properties that are not observed in simpler boron-containing compounds
Properties
CAS No. |
138423-53-7 |
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Molecular Formula |
C36H57B |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
hex-1-enyl-bis[2,4,6-tri(propan-2-yl)phenyl]borane |
InChI |
InChI=1S/C36H57B/c1-14-15-16-17-18-37(35-31(25(6)7)19-29(23(2)3)20-32(35)26(8)9)36-33(27(10)11)21-30(24(4)5)22-34(36)28(12)13/h17-28H,14-16H2,1-13H3 |
InChI Key |
YQEAIWGRMDGLOY-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCCCC)(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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